Home > Products > Screening Compounds P126805 > (S)-N-Demethyl Dapoxetine
(S)-N-Demethyl Dapoxetine - 147199-39-1

(S)-N-Demethyl Dapoxetine

Catalog Number: EVT-1466988
CAS Number: 147199-39-1
Molecular Formula: C20H21NO
Molecular Weight: 291.394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-Demethyl Dapoxetine is a key precursor in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of premature ejaculation [, , ]. Its chemical name is (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. It acts as a chiral building block, ensuring the desired stereochemistry of the final drug molecule.

(S)-Dapoxetine

Compound Description: (S)-Dapoxetine, chemically (S)-N,N-dimethyl-3-(naphthalene-1-yloxy)-1-phenylpropan-1-amine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) specifically developed and approved for the treatment of premature ejaculation in men. [, , , ]

Relevance: (S)-Dapoxetine is the parent compound of (S)-N-Demethyl Dapoxetine. The structural difference lies in the presence of two methyl groups on the terminal nitrogen atom in (S)-Dapoxetine, whereas (S)-N-Demethyl Dapoxetine has only one methyl group at that position. [, , ]

Roxithromycin

Compound Description: Roxithromycin is a macrolide antibiotic known to be a relatively weak inhibitor of cytochrome P450 (CYP) enzymes, particularly in comparison to troleandomycin. [] It undergoes metabolism to form several metabolites, some of which exhibit a greater inhibitory effect on CYP3A4 activity than the parent compound. []

Relevance: Although structurally dissimilar to (S)-N-Demethyl Dapoxetine, Roxithromycin is discussed in the context of CYP3A4 inhibition. The research highlights the varying inhibitory potencies of a drug and its metabolites, which is relevant when considering the pharmacological activity of (S)-N-Demethyl Dapoxetine in relation to (S)-Dapoxetine. [, ]

Troleandomycin

Compound Description: Troleandomycin is a macrolide antibiotic recognized as a potent inhibitor of CYP3A4, significantly more so than roxithromycin. [, ] It forms inhibitory complexes with CYP3A4, affecting the enzyme's ability to metabolize other drugs. []

Relevance: Similar to Roxithromycin, Troleandomycin is relevant due to its interactions with CYP3A4. The comparison of Troleandomycin, Roxithromycin, and their metabolites emphasizes the potential for varying inhibitory potencies between a parent drug and its metabolites, which is pertinent when evaluating (S)-N-Demethyl Dapoxetine's activity in relation to (S)-Dapoxetine. [, ]

Erythromycin

Compound Description: Erythromycin, a macrolide antibiotic, is another potent inhibitor of CYP3A4, exhibiting inhibitory effects comparable to Troleandomycin. [, ] It is known to undergo N-demethylation by CYP enzymes, specifically CYP3A4. []

Relevance: Erythromycin, like the previously mentioned macrolides, provides context regarding CYP3A4 inhibition potency differences between a drug and its metabolites. This comparison is relevant when considering potential variations in pharmacological activity between (S)-Dapoxetine and its N-demethylated metabolite, (S)-N-Demethyl Dapoxetine. [, ]

(R)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]-3-methylthiobenzamide

Compound Description: This compound is a less active enantiomer of the 5-HT1A receptor ligand (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]-3-methylthiobenzamide. It exhibits lower affinity for the 5-HT1A receptor compared to its (S)-enantiomer. []

Relevance: While not directly structurally related to (S)-N-Demethyl Dapoxetine, this compound highlights the significance of chirality in drug activity. Both (S)-Dapoxetine and (S)-N-Demethyl Dapoxetine are chiral molecules, and the (S)-enantiomer is crucial for their pharmacological activity. [, , , ]

Overview

(S)-N-Demethyl Dapoxetine is a chemical compound derived from Dapoxetine, which is a selective serotonin reuptake inhibitor primarily used in the treatment of premature ejaculation. This compound is characterized by its ability to inhibit serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft, which plays a crucial role in modulating ejaculatory reflexes. The compound is identified by its chemical structure and is classified under the category of psychoactive drugs.

Source and Classification

(S)-N-Demethyl Dapoxetine is synthesized from Dapoxetine, which itself is a synthetic derivative of phenylpropylamine. It belongs to the class of selective serotonin reuptake inhibitors, which are known for their therapeutic effects on mood and sexual function. The compound has been studied extensively for its pharmacological properties and applications in treating sexual dysfunctions.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-N-Demethyl Dapoxetine typically involves the demethylation of Dapoxetine. A common method utilizes a chiral auxiliary such as (S)-tert-butanesulfinamide to ensure high stereoselectivity. The synthesis process can be outlined in several steps:

  1. Formation of Imine: Dapoxetine reacts with (S)-tert-butanesulfinamide in the presence of a titanium ethoxide catalyst.
  2. Reduction: The resulting imine is reduced to yield (S)-N-Demethyl Dapoxetine.

In industrial settings, this process may be scaled up using continuous flow reactors and advanced purification techniques to enhance yield and purity .

Molecular Structure Analysis

Structure and Data

(S)-N-Demethyl Dapoxetine has a complex molecular structure characterized by its specific stereochemistry and functional groups. The molecular formula is C18_{18}H22_{22}N2_2O, indicating it contains 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound features a naphthalene ring system connected to an ethylamine moiety, contributing to its pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Demethyl Dapoxetine can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form N-oxide derivatives.
  • Reduction: Further reduction can lead to secondary amines.
  • Substitution: Nucleophilic substitution reactions are common, particularly at the aromatic ring.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Sodium hydride with alkyl halides under basic conditions .

Major Products

The reactions produce various substituted derivatives and secondary amines that can be utilized in further pharmaceutical synthesis.

Mechanism of Action

Process and Data

The primary mechanism of action for (S)-N-Demethyl Dapoxetine involves the inhibition of the serotonin reuptake transporter. By blocking this transporter, the compound increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission. This effect leads to delayed ejaculation by modulating the ejaculatory reflex through increased serotonin levels at postsynaptic receptors .

Pharmacokinetics

(S)-N-Demethyl Dapoxetine exhibits rapid absorption with a peak serum concentration typically reached within one hour after administration. The initial half-life ranges from 1 to 2 hours, allowing for quick therapeutic effects suitable for on-demand treatment scenarios .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data varies based on purity but generally falls within standard ranges for similar compounds.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
Applications

(S)-N-Demethyl Dapoxetine has significant scientific uses primarily in pharmacology for treating premature ejaculation. Its rapid action makes it an effective option for patients requiring immediate relief from symptoms associated with this condition. Additionally, ongoing research explores its potential applications in other areas related to serotonergic modulation, including anxiety disorders and depression .

Introduction to (S)-N-Demethyl Dapoxetine

Chemical Identity and Structural Classification

(S)-N-Demethyl Dapoxetine (CAS 147199-39-1) is a secondary amine with the molecular formula C₂₀H₂₁NO and a molecular weight of 291.39 g/mol [1] [4]. Structurally classified as a naphthyloxypropylamine, it features a chiral center at the carbon bearing the phenyl group, with exclusive S-configuration imparting stereochemical specificity. The compound's architecture consists of three key moieties: a naphthalene ring linked via an ether bond to a three-carbon chain, connected to a phenyl-substituted chiral carbon bearing a methylamino group. This configuration creates a pharmacophore that maintains affinity for serotonin transporters despite lacking one methyl group present in the parent compound dapoxetine.

The stereochemistry of (S)-N-Demethyl Dapoxetine is crucial to its biological interactions. The S-configuration at the chiral center aligns with the stereopreference of dapoxetine's pharmacological activity, as evidenced by the significantly reduced activity of the R-enantiomer. The compound's structural representation is captured in several chemical notations: the SMILES string is CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3, while the InChIKey identifier is SCPPXXMPTQHFGC-IBGZPJMESA-N [4]. These notations facilitate precise chemical identification in databases and analytical protocols. The compound's crystalline form exhibits moderate water solubility but high lipid solubility, consistent with its ability to cross biological membranes.

Table 1: Fundamental Chemical Identifiers of (S)-N-Demethyl Dapoxetine

PropertyValue
Systematic Name(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
CAS Registry Number147199-39-1
Molecular FormulaC₂₀H₂₁NO
Molecular Weight291.39 g/mol
IUPAC Name(1S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
SMILES NotationCNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
InChIKeySCPPXXMPTQHFGC-IBGZPJMESA-N
XLogP3~4.5 (estimated)

Spectroscopic characterization reveals distinctive features: ¹H NMR spectra display characteristic signals for the naphthyl protons (δ 7.3-8.2 ppm), methylamino group (δ 2.3-2.5 ppm), and benzylic methine proton (δ 3.2-3.4 ppm). Mass spectrometry shows a molecular ion peak at m/z 291.1623 [M]⁺ with key fragments at m/z 203 (loss of methylphenylaminomethyl) and m/z 157 (naphthyloxyethyl cation) [4] [7]. The compound's structural similarity to dapoxetine (C₂₁H₂₃NO) lies primarily in the absence of one N-methyl group, resulting in decreased molecular weight by 14 atomic mass units and altered physicochemical properties including basicity and lipophilicity.

Role as a Pharmacologically Active Metabolite

(S)-N-Demethyl Dapoxetine functions as a significant active metabolite of dapoxetine hydrochloride (Priligy®), formed primarily via cytochrome P450-mediated N-demethylation in hepatic and renal tissues [2] [6]. Biotransformation occurs through the action of CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1), which oxidatively remove one methyl group from dapoxetine's tertiary amine functionality. The metabolic pathway demonstrates enantioselectivity, with preferential formation of the S-enantiomer due to stereospecific binding in the enzymatic active sites. Pharmacokinetic studies indicate that (S)-N-Demethyl Dapoxetine achieves peak plasma concentrations approximately 2-3 hours post-administration of the parent drug and exhibits biphasic elimination with an initial half-life of 1-2 hours and a terminal half-life of 18-22 hours [5] [6].

Pharmacologically, (S)-N-Demethyl Dapoxetine retains significant serotonin reuptake inhibition activity, with in vitro studies demonstrating approximately 70-80% potency compared to the parent compound at human serotonin transporters (SERT) [6]. The metabolite contributes substantially to the overall clinical effect of dapoxetine despite lower plasma concentrations, due to its equipotency and longer elimination half-life. Unlike the parent drug's transient presence, (S)-N-Demethyl Dapoxetine accumulates with repeated dosing, potentially extending the serotonergic effects beyond dapoxetine's immediate pharmacokinetic profile. This metabolite exhibits negligible affinity for norepinephrine and dopamine transporters, maintaining the selective serotonergic profile characteristic of the SSRI class.

The metabolite's pharmacokinetic-pharmacodynamic relationship is complex due to dapoxetine's simultaneous metabolism to other compounds. (S)-N-Demethyl Dapoxetine undergoes further biotransformation via multiple pathways: oxidation to didesmethyl dapoxetine (approximately 10-15% of circulating metabolite), conjugation with glucuronic acid (20-30%), and N-oxidation to hydroxylamine derivatives (5-10%) [2] [7]. These secondary metabolites are generally pharmacologically inactive and undergo renal excretion. The presence of genetic polymorphisms in CYP2D6 significantly impacts metabolic conversion rates, with poor metabolizers showing 30-50% higher dapoxetine exposure but 40-60% lower (S)-N-Demethyl Dapoxetine formation compared to extensive metabolizers [6]. This metabolic variation necessitates consideration during therapeutic drug monitoring.

Table 2: Metabolic Pathway and Pharmacokinetic Parameters of (S)-N-Demethyl Dapoxetine

ParameterCharacteristics
Formation EnzymesCYP2D6 (primary), CYP3A4, FMO1
Metabolic PathwayN-Demethylation of parent compound
Plasma Tmax2-3 hours post-dapoxetine administration
Relative Potency70-80% of dapoxetine at SERT
Elimination Half-lifeInitial: 1-2 hours; Terminal: 18-22 hours
Secondary MetabolismDidesmethylation, glucuronidation, N-oxidation
Excretion RoutePrimarily renal (as conjugates)
CYP Polymorphism Impact40-60% lower formation in CYP2D6 poor metabolizers

Analytical quantification of (S)-N-Demethyl Dapoxetine in biological matrices employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring. The transition m/z 292→203 provides specific detection in human plasma with a lower quantification limit of 0.5 ng/mL [5]. Understanding this metabolite's pharmacokinetics and activity is essential for explaining the prolonged serotonergic effects observed after dapoxetine administration despite the parent drug's short half-life (1.3-1.5 hours). The metabolite contributes to the clinical efficacy observed in premature ejaculation treatment, particularly in maintenance of ejaculatory control between dosing intervals and during chronic therapy.

Significance in Pharmaceutical Impurity Profiling

In pharmaceutical quality control, (S)-N-Demethyl Dapoxetine serves as a critical analytical marker for monitoring dapoxetine hydrochloride purity and stability. This compound emerges as both a process-related impurity during synthesis and a degradation product during storage [7] [9]. During manufacturing, incomplete methylation during the final synthetic step generates (S)-N-Demethyl Dapoxetine as a principal impurity, typically present at 0.1-0.5% in commercial batches. Its structural similarity to the active pharmaceutical ingredient (API) necessitates sophisticated chromatographic separation techniques to ensure accurate quantification. The International Council for Harmonisation (ICH) guidelines stipulate identification thresholds of 0.10% for impurities in APIs, placing this compound within regulated monitoring parameters due to its pharmacological activity.

Degradation pathways present additional challenges. Under oxidative conditions, dapoxetine undergoes conversion to dapoxetine-N-oxide, which subsequently decomposes via Cope elimination into (E)-1-(3-phenylallyloxy)naphthalene and (S)-N-Demethyl Dapoxetine as principal degradation products [3]. This reaction mechanism was elucidated through nuclear magnetic resonance studies that characterized the geometric isomers of cinnamyloxynaphtalenes formed alongside the demethylated compound. The reaction proceeds as follows:Dapoxetine → Dapoxetine-N-oxide → [Cope Elimination] → (E/Z)-Cinnamyloxynaphtalenes + (S)-N-Demethyl DapoxetineThis degradation route is particularly significant in solid-state formulations exposed to atmospheric oxygen during long-term storage, where the impurity can accumulate beyond pharmacopoeial limits if not properly controlled.

Analytical methods for detecting and quantifying (S)-N-Demethyl Dapoxetine in pharmaceutical products employ reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection at 290 nm, achieving a limit of detection of 0.05% relative to dapoxetine [7]. Method validation parameters demonstrate specificity with resolution factors >2.0 between dapoxetine and its demethylated analog, and precision with relative standard deviation <5% at the specification limit. The European Pharmacopoeia specifies an acceptance criterion of not more than 0.5% for this impurity in dapoxetine hydrochloride, reflecting regulatory concern about its biological activity [7].

Table 3: Impurity Profile of Dapoxetine Hydrochloride Including (S)-N-Demethyl Dapoxetine

Impurity NameCAS NumberMolecular FormulaMolecular WeightOriginSignificance
(S)-N-Demethyl Dapoxetine147199-39-1C₂₀H₂₁NO291.39Synthesis impurity, DegradationPharmacologically active, ICH Q3B regulated
Dapoxetine-N-Oxide1346603-24-4C₂₁H₂₃NO₂321.41Oxidative degradationPrecursor to multiple impurities
(E)-1-Cinnamyloxynaphthalene156453-53-1C₁₉H₁₆O₂276.33Cope elimination of N-oxideStructural identifier of degradation pathway
Dapoxetine Hydrochloride129938-20-1C₂₁H₂₄ClNO341.88Main compoundActive Pharmaceutical Ingredient
N-oxide Degradation Isomer908291-72-5C₁₉H₁₈O₂278.35DegradationConfirmed via NMR studies [3]

Stability studies reveal that (S)-N-Demethyl Dapoxetine levels increase under accelerated storage conditions (40°C/75% relative humidity), with formation rates following zero-order kinetics at approximately 0.05-0.15% per month in tablet formulations [3]. This necessitates protective packaging with oxygen scavengers and desiccants to maintain impurity levels within specification throughout the product's shelf life. The compound also serves as an indicator of improper storage conditions or extended shelf life in post-market surveillance of pharmaceutical products.

Regulatory perspectives classify (S)-N-Demethyl Dapoxetine as a "qualified impurity" due to extensive toxicological evaluation during dapoxetine approval. However, its pharmacological activity requires strict control to prevent unintended augmentation of therapeutic effects. Impurity profiling standards mandate manufacturers to establish validated analytical procedures, set appropriate acceptance criteria based on batch analysis data, and monitor trends during stability studies. Recent advances in hyphenated techniques like LC-MS-NMR facilitate structural confirmation of trace impurities without laborious isolation, enhancing quality assurance capabilities for this pharmacologically significant compound [3] [7].

Properties

CAS Number

147199-39-1

Product Name

(S)-N-Demethyl Dapoxetine

IUPAC Name

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

Molecular Formula

C20H21NO

Molecular Weight

291.394

InChI

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1

InChI Key

SCPPXXMPTQHFGC-IBGZPJMESA-N

SMILES

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

(αS)-N-Methyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.